Icajine

Description

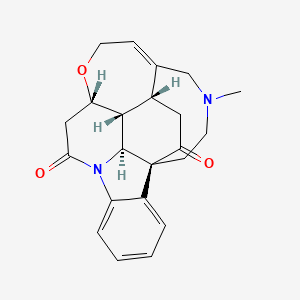

Structure

3D Structure

Properties

CAS No. |

5525-31-5 |

|---|---|

Molecular Formula |

C22H24N2O3 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(1S,10S,22R,23R,24S)-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14,16,18-tetraene-12,20-dione |

InChI |

InChI=1S/C22H24N2O3/c1-23-8-7-22-15-4-2-3-5-16(15)24-19(26)11-17-20(21(22)24)14(10-18(22)25)13(12-23)6-9-27-17/h2-6,14,17,20-21H,7-12H2,1H3/t14-,17-,20-,21-,22+/m0/s1 |

InChI Key |

RNZRHJNFQWMXHB-ZXXLSYNSSA-N |

SMILES |

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=CC=CC=C36)C1 |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)C(=CCO[C@H]5CC(=O)N4C6=CC=CC=C36)C1 |

Canonical SMILES |

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=CC=CC=C36)C1 |

Synonyms |

icajine |

Origin of Product |

United States |

Structural Elucidation and Chemical Characterization Methodologies of Icajine

Spectroscopic Techniques in Icajine Structure Determination

Spectroscopic methods play a pivotal role in elucidating the structural features of organic compounds like this compound by probing their interaction with electromagnetic radiation. nd.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms and the stereochemistry of a molecule. nd.edunih.govrsc.org Both 1H and 13C NMR spectroscopy are extensively used in the structural analysis of alkaloids, including those found in Strychnos species. researchgate.netnih.gov 1H NMR provides information about the different types of hydrogen atoms and their local environments, including their neighboring protons, which helps in establishing the connectivity of the carbon skeleton. 13C NMR provides information about the carbon framework of the molecule. researchgate.net The analysis of chemical shifts, coupling constants, and signal intensities in NMR spectra allows for the assignment of specific atoms within the this compound structure. researchgate.net Furthermore, two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, can provide more detailed information about through-bond and through-space correlations between nuclei, aiding in the complete assignment of signals and the elucidation of complex structural features and relative stereochemistry. researchgate.net NMR-based profiling has been applied to distinguish between different Strychnos species, with this compound identified as a key compound for discrimination in Strychnos icaja. nih.gov Studies have also shown good correlations between calculated and experimental 1H and 13C NMR chemical shifts for Strychnos alkaloids, including this compound, supporting the use of computational methods alongside experimental data for structure elucidation. researchgate.net

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can provide clues about its structural subunits. reading.ac.uk For this compound, MS analysis confirms its molecular weight of 364.4 g/mol . nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of alkaloids, allowing for the separation of components in a mixture before their detection and fragmentation in the mass spectrometer. nih.govscribd.comamazonaws.com The precursor ion for this compound in LC-MS analysis has been reported as [M+H]+ with an m/z of 365.186. nih.gov Analysis of the fragmentation ions produced under controlled conditions provides characteristic mass fragments that can be used to deduce the presence of specific substructures within the this compound molecule. nih.govscispace.com High-resolution mass spectrometry (HRMS) can provide more precise mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. reading.ac.uk

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the vibrations of its chemical bonds. nd.eduspectroscopyonline.com While specific IR data for this compound was not extensively detailed in the search results, IR spectroscopy is routinely used in the characterization of organic compounds, including alkaloids. The IR spectrum of a compound displays absorption bands at specific frequencies corresponding to the stretching and bending vibrations of different functional groups, such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C). spectroscopyonline.comndl.go.jpresearchgate.net For example, the presence of a lactam carbonyl group in related alkaloids has been identified through IR spectroscopy by a characteristic absorption band. ndl.go.jp By comparing the observed IR bands to known correlations, the presence or absence of specific functional groups in this compound can be determined, providing crucial information that complements data obtained from other spectroscopic techniques.

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination of this compound

X-ray crystallography is considered the definitive method for determining the precise three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. libretexts.organton-paar.comnih.govuci.edu This technique involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to computationally reconstruct the arrangement of atoms in the crystal lattice. anton-paar.comnih.gov The electron density map generated from the diffraction data allows for the precise localization of atoms and the determination of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular structure in the solid state. nih.gov While X-ray crystallography is a powerful technique for structure determination, its application requires the availability of high-quality single crystals of the compound. anton-paar.com Specific research detailing the X-ray crystal structure of this compound was not found in the provided search results. However, if suitable crystals of this compound can be obtained, X-ray crystallography would provide unambiguous confirmation of its structure and stereochemistry.

Chromatographic Approaches for this compound Isolation, Separation, and Purity Assessment

Chromatography encompasses a variety of techniques used to separate components from a mixture based on their differential partitioning between a stationary phase and a mobile phase. ijcrt.orgapplexion.com These methods are indispensable for isolating pure this compound from complex biological extracts and for assessing its purity. Column chromatography, using stationary phases like silica (B1680970) gel or aluminum oxide, and Thin Layer Chromatography (TLC) have been employed for the separation and isolation of alkaloids, including this compound, from Strychnos species extracts. oup.comthieme-connect.comcolumn-chromatography.com These techniques separate compounds based on differences in their polarity and interaction with the stationary phase. ijcrt.orgcolumn-chromatography.com

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile chromatographic technique for the analysis, separation, and purification of alkaloids, including this compound. amazonaws.comthieme-connect.comuniversiteitleiden.nlebi.ac.uk HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures and quantifying individual components. column-chromatography.com Reversed-phase HPLC, often utilizing C8 or C18 stationary phases, is commonly employed for the separation of alkaloids. universiteitleiden.nl The elution of compounds is achieved using a mobile phase, typically a mixture of water or buffer and an organic solvent. ijpsr.com Detection of the separated compounds is commonly performed using UV detectors, as indole (B1671886) alkaloids like this compound possess chromophores that absorb UV light. amazonaws.comuniversiteitleiden.nl HPLC coupled with diode array detection (HPLC-DAD) allows for the acquisition of UV spectra of eluting peaks, aiding in compound identification and purity assessment. universiteitleiden.nl HPLC has been used to determine the content of this compound and other alkaloids in extracts from Strychnos nux-vomica. ebi.ac.uk Advanced forms like Ultra-high-pressure liquid chromatography (U-HPLC) offer faster analysis times and improved separation efficiency. amazonaws.com The integration of HPLC with mass spectrometry (HPLC-MS or LC-MS) provides even more powerful capabilities for identification and structural analysis by combining chromatographic separation with mass analysis. nih.govscribd.comamazonaws.comscispace.com

Gas Chromatography (GC) Applications in Volatile Analysis

Gas Chromatography (GC) is an analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govlibretexts.orgualberta.ca The principle of GC relies on the differential partitioning of analytes between a mobile gas phase (carrier gas) and a stationary phase within a heated column. libretexts.orgualberta.ca Compounds are separated based on their volatility and their interaction with the stationary phase, resulting in different retention times. libretexts.org

This compound has been subjected to analysis by gas-liquid chromatography. This technique was instrumental in the detection and isolation of this compound from the alkaloids of Strychnos nux-vomica. Gas chromatography has also been applied to examine alkaloids from Strychnos icaja. The application of GC to this compound indicates that it possesses sufficient volatility or can be suitably derivatized for analysis in the gas phase. While specific detailed GC parameters solely for this compound's analysis, such as column type, temperature program, and carrier gas flow rate, are not extensively detailed in available general literature snippets, its successful detection and isolation via this method highlight GC's utility in the analysis of complex alkaloid mixtures where this compound is present.

Thin-Layer Chromatography (TLC) Techniques for Qualitative Assessment

Thin-Layer Chromatography (TLC) is a simple, versatile, and widely used chromatographic technique for the separation and qualitative assessment of compounds. It involves a stationary phase, typically a thin layer of adsorbent material like silica gel or aluminum oxide coated on an inert plate, and a mobile phase, which is a solvent or mixture of solvents. Compounds in a mixture are spotted on the plate and separated as the mobile phase moves up by capillary action, based on their differential affinities for the stationary and mobile phases.

TLC has been frequently employed in the analysis and separation of Strychnos alkaloids, including this compound. researchgate.net It has been used qualitatively to monitor the separation of alkaloids during column chromatography, allowing researchers to track the elution of this compound. Preparative TLC has also been utilized as part of isolation schemes for compounds, including this compound, from plant extracts. researchgate.net

Qualitative assessment using TLC is often based on the retention factor (Rf) value, which is the ratio of the distance traveled by the compound spot to the distance traveled by the solvent front. Under standardized conditions, Rf values can help in the tentative identification of compounds by comparison with known standards.

Research on Strychnos nux vomica alkaloids has provided specific examples of TLC applications involving this compound. A study detailing the separation and identification of minor alkaloids from Strychnos nux vomica reported Rf values for various alkaloids, including this compound, in different solvent systems using thin-layer plates. oup.com This data is valuable for the qualitative analysis and differentiation of this compound from other co-occurring alkaloids.

| Alkaloid | Solvent System 1 (BuOH:AcOH:H₂O) | Solvent System 2 | Solvent System 3 | Solvent System 4 |

| This compound | Not specified in snippet oup.com | Not specified | Not specified | Not specified |

| Strychnine (B123637) | < 0.1 oup.com | - | - | - |

| Brucine (B1667951) | < 0.1 oup.com | - | - | - |

| Vomicine (B92078) | - | Rf value provided | - | - |

| Novacine | - | Rf value provided | - | - |

| Pseudostrychnine (B1257630) | - | Rf value provided | - | - |

Note: Specific Rf values for this compound in the listed solvent systems were not available in the provided snippet oup.com, although the table in the source material is stated to include them.

While TLC is a powerful technique for studying these alkaloids, it is noted that results can sometimes be subject to ambiguity, and TLC combined with colorimetry has shown limitations in the analysis of Strychnos alkaloids. Nevertheless, TLC remains a valuable and widely used tool for the rapid qualitative assessment and monitoring of this compound in chromatographic separations.

Biosynthetic Pathways and Metabolic Engineering of Icajine

Elucidation of Icajine's Biosynthetic Precursors within Monoterpenoid Indole (B1671886) Alkaloid Pathways

Monoterpenoid indole alkaloids, including this compound, are derived from the amino acid tryptophan and the monoterpene secologanin (B1681713). nih.govnih.govchem960.comgenome.jpsci-toys.com The initial committed step in this pathway is the condensation of tryptamine (B22526), a decarboxylation product of tryptophan, and secologanin to form strictosidine (B192452). nih.govnih.govgenome.jpsci-toys.com Strictosidine is considered a pivotal intermediate, serving as the precursor for a vast array of downstream MIA structures. genome.jp

Studies on the biosynthesis of related alkaloids in Strychnos species, such as strychnine (B123637) and brucine (B1667951), have confirmed their origin from these common MIA precursors. nih.govcdutcm.edu.cnmetabolomicsworkbench.org While this compound is known to be present in these plants alongside strychnine and brucine, the precise sequence of enzymatic steps and the unique precursors that specifically lead to the formation of this compound, diverging from the pathways of other Strychnos alkaloids, are not explicitly detailed in the currently available search results.

Enzymatic Mechanisms and Catalysis in this compound Biosynthesis

The biosynthesis of monoterpenoid indole alkaloids involves a series of enzymatic transformations. Key enzymes in the early, common pathway include strictosidine synthase (STR), which catalyzes the condensation of tryptamine and secologanin to form strictosidine, and strictosidine β-glucosidase (SGD), which hydrolyzes strictosidine to the reactive strictosidine aglycone. nih.govgenome.jpsci-toys.com These enzymes are fundamental to MIA production in Strychnos species and are therefore implicated in the initial stages of this compound biosynthesis.

Genetic and Molecular Regulation of this compound Production in Strychnos Plants

The production of secondary metabolites, including alkaloids, in plants is subject to intricate genetic and molecular regulation. wikipedia.orgnih.gov Research involving comparative analysis of gene expression in different Strychnos species, particularly those with varying alkaloid profiles (e.g., Strychnos nux-vomica which produces strychnine and brucine, compared to species producing other alkaloids like diaboline), has provided insights into the genetic basis for the diversification of MIA structures in this genus. cdutcm.edu.cnmetabolomicsworkbench.org These studies have helped identify genes potentially involved in the biosynthetic pathways of Strychnos alkaloids. cdutcm.edu.cnmetabolomicsworkbench.org

However, specific genetic and molecular regulatory mechanisms that are solely dedicated to controlling the production levels or initiating the biosynthesis pathway specifically of this compound, independent of other related alkaloids in Strychnos plants, are not detailed in the available information.

Biotechnological Approaches for Heterologous Expression and Reconstitution of this compound Biosynthesis

Metabolic engineering and synthetic biology approaches offer promising avenues for the sustainable production of valuable plant natural products like MIAs. Heterologous expression involves transferring genes encoding biosynthetic enzymes into suitable host organisms, such as yeast (Saccharomyces cerevisiae) or model plants like Nicotiana benthamiana, to reconstitute entire or partial biosynthetic pathways. wikipedia.orgnih.govnih.govnih.gov This strategy has been successfully applied to engineer the production of various MIAs. wikipedia.orgnih.gov

Notably, the biosynthesis of related Strychnos alkaloids, including strychnine and brucine, has been successfully reconstituted in heterologous systems by expressing the relevant biosynthetic genes. cdutcm.edu.cnmetabolomicsworkbench.org While these achievements demonstrate the feasibility of engineering Strychnos alkaloid pathways, specific reports detailing biotechnological approaches focused exclusively on the heterologous expression and reconstitution of the complete this compound biosynthetic pathway were not found in the provided search results.

Comparative Biosynthesis with Related Indole Alkaloids (e.g., Strychnine, Brucine, Vomicine)

This compound belongs to the same class of monoterpenoid indole alkaloids as strychnine, brucine, and vomicine (B92078), and they are all found in Strychnos species. nih.govherts.ac.uklabsolu.caiiab.mewikipedia.orgnih.govwikidata.org Their biosynthesis originates from the common MIA precursors tryptamine and secologanin, converging at the intermediate strictosidine. nih.govnih.govchem960.comgenome.jpsci-toys.com

The biosynthetic pathways of strychnine and brucine in S. nux-vomica have been recently elucidated, revealing a series of enzymatic steps that transform early MIA intermediates into these complex structures. cdutcm.edu.cnmetabolomicsworkbench.org These pathways involve intermediates such as the Wieland–Gumlich aldehyde, which serves as a branch point for the synthesis of different Strychnos alkaloids, including diaboline. metabolomicsworkbench.org

Structurally, this compound is closely related to pseudostrychnine (B1257630) (N-methylpseudostrychnine). nih.gov Vomicine is described as 12-hydroxythis compound or 4-hydroxy-icajine, and 14-hydroxythis compound has also been reported. labsolu.ca Brucine is a dimethoxy derivative of strychnine (10,11-dimethoxystrychnine). These structural similarities suggest that their biosynthetic pathways likely share many common steps and enzymes, diverging at later stages through specific hydroxylation, methylation, or rearrangement reactions. However, the precise enzymatic steps and the point of divergence leading specifically to this compound from intermediates shared with strychnine, brucine, or vomicine are not clearly defined in the available information.

Molecular Pharmacology and Mechanistic Research of Icajine

Investigation of Icajine's Receptor and Ion Channel Interactions

The molecular pharmacology of this compound, a complex alkaloid, has been a subject of targeted research to elucidate its interactions with key physiological receptors and ion channels. These investigations are crucial for understanding its mechanism of action and potential therapeutic applications.

Studies on Voltage-Gated Sodium Channel (Na(v)1.5) Modulation by this compound

This compound has been identified as a modulator of the cardiac voltage-gated sodium channel, Na(v)1.5. This channel is essential for the initiation and propagation of the cardiac action potential.

In a study characterizing the pharmacological properties of strychnine (B123637) and its analogs on human Na(v)1.5 channels, this compound was one of the two alkaloids out of eight tested that demonstrated inhibitory potency. The half-maximum inhibitory concentration (IC50) for this compound was determined to be 104.6μM. nih.gov Research indicates that this compound's interaction with the Na(v)1.5 channel does not significantly affect the steady-state fast inactivation. However, it markedly shifts the slow inactivation of Na(v)1.5 currents toward more hyperpolarized potentials. nih.gov This preferential influence on the slow-inactivated state of the channel suggests a potential therapeutic advantage in certain cardiac arrhythmias. nih.gov

The binding mechanism of this compound to the Na(v)1.5 channel appears to be distinct from that of tetrodotoxin (B1210768) (TTX) and local anesthetics. nih.gov It is proposed that this compound binds to the outer vestibule of the channel pore. nih.gov This interaction is characterized by fast association and dissociation rates at the resting state of the channel. nih.gov The binding is thought to occur through cation-π interactions. nih.gov

Computational Prediction and Validation of Novel Molecular Targets for this compound

While direct computational studies focusing exclusively on this compound are limited in the available literature, broader research into Strychnos alkaloids provides a framework for how such methods could be applied.

Network pharmacology is a powerful tool for investigating the molecular diversity and potential therapeutic applications of natural compounds. Studies utilizing molecular networking have been applied to the Strychnos genus to explore its rich alkaloid content. nih.govfrontiersin.org These approaches have been effective in identifying known and new alkaloids within various Strychnos species and have contributed to the chemotaxonomic understanding of the genus. nih.govafricaresearchconnects.com

While these studies have successfully used molecular networking to identify compounds like strychnine in various species, a dedicated network pharmacology analysis to predict the specific molecular targets and map the biological pathways for this compound has not been extensively reported. Such an approach would involve integrating data from computational predictions and experimental validations to build a comprehensive network of this compound-target-pathway interactions. This could potentially uncover novel molecular targets for this compound beyond the currently known Na(v)1.5 channel and glycine (B1666218) receptor interactions, and elucidate the broader biological pathways through which it may exert its effects.

Molecular Docking and Dynamics Simulations for this compound-Target Interaction Prediction

Computational methods, particularly molecular docking and dynamics simulations, have been instrumental in predicting and analyzing the potential molecular targets of this compound and its derivatives. These in silico approaches forecast the binding affinity and interaction patterns between a small molecule and a macromolecular target, providing valuable insights into its mechanism of action at a molecular level.

One notable study employed molecular docking to investigate the inhibitory potential of various natural compounds against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. semanticscholar.orgnih.gov In this research, the derivative 10-Hydroxyl-icajine was identified as a potential inhibitor of Mpro. The docking analysis predicted a strong binding affinity, with a binding energy of -8.6 kcal/mol. The stability of this interaction was attributed to the formation of bonds with key amino acid residues within the active site of the protease, specifically His41, Leu141, Gly143, and Cys145. semanticscholar.orgnih.gov These residues are crucial for the enzyme's catalytic function, suggesting that this compound's derivative could act as an effective inhibitor. semanticscholar.org

In a broader approach to target identification, another study utilized a novel computational strategy combining large-scale analysis of protein-ligand crystal structures with molecular docking to predict potential targets for constituents of traditional medicines. researchgate.netnih.gov This method predicted a total of 51 potential protein targets for the primary alkaloids found in Semen Strychni, which include this compound, brucine (B1667951), and strychnine. researchgate.netnih.gov This highlights the utility of advanced computational screening in generating hypotheses for the polypharmacological effects of natural products like this compound, suggesting its potential interaction with a wide range of biological targets that may be relevant to its therapeutic effects in cancer and chronic pain. researchgate.netnih.gov

Table 1: Predicted Molecular Interactions for this compound Derivative

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|

Proteomics-Based Target Identification Methodologies

While direct experimental proteomics studies for the global identification of this compound's protein targets are not extensively documented in the available literature, related methodologies have been applied to analyze its biological context. Proteomics, which involves the large-scale study of proteins, is a powerful tool for unbiased drug target discovery. However, for this compound specifically, the focus has been more on computational prediction and metabolite identification rather than classical chemical proteomics approaches like affinity purification-mass spectrometry.

High-performance liquid chromatography coupled with high-resolution mass spectrometry—a core technology in proteomics and metabolomics—has been successfully used to identify this compound and other related alkaloids from Semen Strychni that are absorbed into the bloodstream of rats following oral administration. rsc.org This serum pharmacochemistry approach helps to pinpoint the specific compounds and their metabolites that are bioavailable and potentially responsible for the substance's toxic and therapeutic effects. While this method does not directly identify the protein targets, it is a crucial first step in understanding which molecules are active in vivo. rsc.org

Furthermore, computational strategies that leverage proteomic-scale databases have been used to narrow down potential targets. As mentioned previously, a bioinformatics approach that analyzes thousands of ligand-protein crystal structures from the Protein Data Bank has been used to predict numerous candidate targets for this compound. researchgate.netnih.govresearchgate.net This indicates a modern trend where computational screening of the known proteome is used to generate hypotheses that can subsequently be validated by targeted experimental proteomics.

Cellular and Subcellular Mechanisms of Action of this compound

Intracellular Signaling Pathway Modulation Studies (e.g., JUN, RELA, STAT3 involvement)

Research detailing the specific effects of this compound on key intracellular signaling pathways, such as those involving JUN, RELA (a subunit of NF-κB), and STAT3, is limited in publicly available scientific literature. While these pathways are critical regulators of inflammation, cell proliferation, and immune responses, and are common targets for natural alkaloids, direct evidence linking them to this compound's mechanism of action is not yet established. One study noted that this compound is a characteristic alkaloid of Strychnos icaja and, in a separate context, mentioned that other compounds can modulate STAT3 and NF-κB signaling, but a direct connection to this compound was not made. researchgate.net Further investigation is required to elucidate the precise intracellular signaling cascades modulated by this compound.

Effects on Ion Homeostasis and Membrane Potential Regulation in Cellular Models

Significant research has been conducted on the effects of this compound on ion channels, revealing a distinct mechanism of action on voltage-gated sodium channels. Studies have demonstrated that this compound targets the Na(v)1.5 channel, which is the predominant sodium channel in cardiac muscle and is crucial for the initiation and propagation of the action potential. science.govscience.gov

The interaction mechanism of this compound with the Na(v)1.5 channel is notably different from that of classic channel blockers like tetrodotoxin (TTX) or local anesthetics. science.gov this compound binds to the outer vestibule of the channel pore, exhibiting rapid association and dissociation rates while the channel is in its resting state. science.govscience.gov

A key finding is this compound's differential effect on the channel's inactivation states. It has minimal impact on the steady-state fast inactivation process. However, it significantly modulates slow inactivation, shifting the voltage dependence of this process toward more hyperpolarized potentials. science.govscience.gov This property of influencing the slow-inactivated state of the Na(v)1.5 channel is considered a potential therapeutic advantage for managing certain cardiac arrhythmias. science.gov

Table 2: Electrophysiological Effects of this compound on Na(v)1.5 Channel

| Parameter | Observed Effect of this compound |

|---|---|

| Channel Binding Site | Outer vestibule of the channel pore |

| Binding Kinetics | Fast association and dissociation at resting state |

| Steady-State Fast Inactivation | Little to no effect |

Mechanistic Insights into Compound-Mediated Cellular Responses (e.g., drug resistance reversal)

A primary area of mechanistic research for this compound has been its ability to reverse multidrug resistance in the malaria parasite, Plasmodium falciparum. Several studies have shown that this compound can act as a chemosensitizer, restoring the efficacy of conventional antimalarial drugs like chloroquine (B1663885) and mefloquine (B1676156) against resistant parasite strains. thieme-connect.comresearchgate.net

Notably, this compound itself possesses no significant intrinsic antiplasmodial activity at the concentrations where it reverses resistance. thieme-connect.comnih.gov Its action is synergistic, potentiating the effects of other drugs. This resistance-modifying effect has been observed in multiple chloroquine-resistant strains of P. falciparum. thieme-connect.com Furthermore, this compound is one of the few substances identified that can reverse resistance to both chloroquine and mefloquine, suggesting it may interact with a mechanism common to both resistance phenotypes. thieme-connect.comthieme-connect.com

The ability of this compound to reverse drug resistance at non-toxic concentrations makes it a valuable molecular probe for studying the underlying mechanisms of resistance in P. falciparum. thieme-connect.com While the precise molecular target for this resistance reversal has not been fully elucidated, it is hypothesized to involve the modulation of transporter proteins responsible for drug efflux from the parasite. nih.gov

Table 3: In Vitro Drug Resistance Reversal by this compound in P. falciparum

| Antimalarial Drug | P. falciparum Strain | Effect of this compound |

|---|---|---|

| Chloroquine | W2 (Indochina, resistant) | Reverses resistance |

| Chloroquine | PFB (Brazil, resistant) | Reverses resistance |

Preclinical In Vitro Pharmacological Investigations of this compound

Preclinical in vitro studies have been fundamental in characterizing the pharmacological profile of this compound. These investigations have primarily utilized cellular models to explore its bioactivity, revealing its effects on ion channels and its potential as a resistance-modifying agent.

The major in vitro pharmacological activities identified for this compound include:

Ion Channel Modulation : Using patch-clamp electrophysiology on cellular models expressing the human Na(v)1.5 sodium channel, researchers have detailed this compound's ability to bind to the channel and specifically modulate its slow inactivation gating. science.govscience.gov This activity points to its potential as a lead compound for developing novel antiarrhythmic agents.

Reversal of Drug Resistance : In vitro cultures of drug-resistant Plasmodium falciparum strains have been used to demonstrate that this compound effectively reverses resistance to both chloroquine and mefloquine. thieme-connect.comresearchgate.net These assays, which measure the 50% inhibitory concentration (IC₅₀) of antimalarial drugs in the presence and absence of this compound, have confirmed its role as a potent chemosensitizer. thieme-connect.com

Antiviral Potential : Computational in vitro models (molecular docking) have predicted that a derivative of this compound can bind to and inhibit the main protease of the SARS-CoV-2 virus, suggesting a potential, though not yet experimentally verified, antiviral application. semanticscholar.orgnih.gov

These preclinical in vitro findings provide a foundational understanding of this compound's molecular and cellular pharmacology, guiding future research into its therapeutic potential. dokumen.pubstikesbcm.ac.iddokumen.pub

Assays for Anti-Malarial Drug Resistance Reversal

The investigation into this compound's potential as a chemosensitizing agent in malaria has centered on its ability to reverse resistance to established antimalarial drugs, particularly in strains of Plasmodium falciparum that no longer respond to conventional therapies. While this compound itself does not exhibit significant intrinsic antiplasmodial activity (IC50 > 10 µM), its capacity to restore the efficacy of drugs like chloroquine and mefloquine is a primary focus of research. nih.gov

In vitro models are fundamental to assessing the resistance-reversing properties of compounds like this compound. The primary model organism is the human malaria parasite, Plasmodium falciparum. Research utilizes specific laboratory-adapted strains known for their resistance to particular drugs. For instance, the W2 strain, which is well-characterized for its resistance to chloroquine, is a common model used in these assays. nih.gov

The methodology involves culturing these resistant parasite strains and exposing them to a standard antimalarial agent (e.g., chloroquine) both in the absence and presence of this compound. The efficacy of the primary drug is measured by determining its 50% inhibitory concentration (IC50), which is the concentration required to inhibit parasite growth by 50%. A significant reduction in the IC50 value of the primary drug when combined with this compound indicates a reversal of resistance. nih.gov

| Parasite Model | Resistance Profile | Application in this compound Assays |

|---|---|---|

| Plasmodium falciparum (W2 strain) | Chloroquine-resistant | Used to evaluate this compound's ability to reverse chloroquine resistance. nih.gov |

| Plasmodium falciparum (Mefloquine-resistant strain) | Mefloquine-resistant | Used to assess this compound's potentiation of mefloquine activity. nih.gov |

Synergy studies are conducted to quantify the interaction between this compound and established antimalarial drugs. These studies aim to determine whether the combined effect of the two agents is additive (equal to the sum of their individual effects), antagonistic (less than the sum), or synergistic (greater than the sum). nih.gov A key metric used in these evaluations is the Interaction Factor (IF), where a value greater than 2 signifies a synergistic effect. nih.gov

Research has shown that while several monoindole alkaloids can reverse chloroquine resistance, this compound is notable for its potent synergistic activity with mefloquine against a mefloquine-resistant strain of P. falciparum. nih.gov In combination with chloroquine, three alkaloids—this compound, isoretuline, and strychnobrasiline—demonstrated the ability to reverse resistance. nih.govnih.gov However, this compound's effect with mefloquine was particularly strong, indicating a significant potentiation of the drug's activity. nih.gov

| Antimalarial Agent | Parasite Strain | Interaction Factor (IF) | Interaction Type |

|---|---|---|---|

| Chloroquine | W2 (Chloroquine-resistant) | > 2 | Synergistic / Resistance Reversal. nih.govnih.gov |

| Mefloquine | Mefloquine-resistant | 15.38 | Synergistic. nih.govnih.gov |

Mechanistic Studies in Hepatocellular Models Related to Compound Interaction with Biological Pathways

A review of available scientific literature did not yield specific research findings on the mechanistic studies of this compound in hepatocellular models or its interaction with biological pathways in this context.

Neuropharmacological Mechanism Studies in Cellular Systems

Based on a review of current scientific literature, there are no specific studies detailing the neuropharmacological mechanisms of this compound in cellular systems.

Preclinical In Vivo Pharmacological Research on this compound in Animal Models

A comprehensive search of scientific literature did not identify specific preclinical in vivo pharmacological research studies conducted on this compound in animal models.

As no preclinical in vivo studies on this compound have been identified in the scientific literature, there is consequently no available data on the exploration of pharmacodynamic markers or biomarkers for this compound in animal systems.

Investigation of Physiological System Modulation (e.g., cardiac electrical activity, neurological function)

Currently, there is a limited body of publicly available research detailing the specific modulatory effects of this compound on physiological systems such as cardiac electrical activity and neurological function. While the broader class of indole (B1671886) alkaloids, to which this compound belongs, is known to interact with various physiological targets, dedicated studies on this compound's direct impact in these areas are not extensively documented in the reviewed literature.

Contribution to Preclinical Models of Disease (e.g., infectious disease models)

This compound has been identified as a compound of interest in preclinical models of infectious disease, particularly in the context of malaria. Research has focused on its antiplasmodial activity, evaluating its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

This compound is one of several alkaloids isolated from various Strychnos species that have been evaluated for their potential as antimalarial agents. nih.gov In vitro studies are crucial in the initial stages of drug discovery, providing a platform to screen compounds for their biological activity against infectious agents. nih.gov

The investigation into the antiplasmodial properties of compounds like this compound is a critical component of the effort to develop new treatments for malaria, especially in light of increasing drug resistance to existing therapies. nih.gov The use of preclinical models allows for the initial efficacy of these compounds to be determined, paving the way for further investigation into their mechanisms of action and potential for development as therapeutic agents. iitri.orgnih.gov

Table 1: Investigated Activities of this compound

| Area of Investigation | Findings | Significance |

| Antiplasmodial Activity | Identified as an antiplasmodial alkaloid in Strychnos extracts. nih.gov | Contributes to the search for new antimalarial compounds. |

| Physiological System Modulation | Specific data on cardiac or neurological effects is limited. | Highlights a potential area for future research. |

Derivatives and Analogues of Icajine: Synthesis and Mechanistic Evaluation

Design Principles for Icajine Analogues Based on Structure-Activity Relationships

Key considerations in the design of this compound analogues include:

Modification of the Phenyl Ring: The presence and nature of substituents on the phenyl ring can significantly influence activity. For instance, the addition of bulky methoxy (B1213986) groups on this ring has been shown to affect the inhibitory potency of related alkaloids on certain ion channels. ebi.ac.uk

Alterations to the Morphan Core: The bridged morphan core is a central feature in the retrosynthetic planning for Strychnos alkaloids. researchgate.net Modifications to this core, including the creation of complex and unique ring systems, are a key strategy in generating novel analogues. researchgate.net

Stereochemistry: The three-dimensional arrangement of atoms is a crucial aspect of SAR. numberanalytics.com Enantioselective synthesis approaches are often employed to produce stereochemically defined products, which can exhibit different biological activities. researchgate.net

Introduction of New Functional Groups: The strategic addition of functional groups can alter the molecule's physicochemical properties, such as solubility and lipophilicity, and introduce new interaction points with biological targets. ashp.org

The process of designing new analogues often involves computational methods, such as quantitative structure-activity relationship (QSAR) modeling, to predict the activity of designed compounds before their chemical synthesis. longdom.orgnih.gov This allows for a more rational and efficient approach to developing analogues with desired properties.

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives presents significant challenges due to the complex and rigid ring systems inherent in Strychnos alkaloids. researchgate.net However, advancements in synthetic organic chemistry have enabled the development of various methodologies to create these intricate molecules.

Common synthetic strategies include:

Total Synthesis: The complete chemical synthesis of Strychnos alkaloids, such as strychnine (B123637), has served as a benchmark for evaluating new synthetic strategies. researchgate.net These multi-step processes often involve the initial construction of complex ring systems followed by the formation of the morphan core. researchgate.net

Enantioselective Catalysis: To control the stereochemistry of the final products, enantioselective catalysis is frequently employed. This can involve the use of synergistic organocatalysis and metal catalysis to achieve high levels of stereoselectivity. researchgate.net

Modular and One-Pot Syntheses: More recent approaches focus on modular and one-pot reactions to improve efficiency and reduce the number of synthetic steps. For example, a copper-induced cascade reaction involving Chan-Lam amination, Friedel-Crafts acylation, and aromatization has been used to form acridine (B1665455) derivatives, a related class of heterocyclic compounds. chemistryviews.org

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. sioc-journal.cn

Modification of Natural Products: Another approach involves the chemical modification of naturally occurring alkaloids. For instance, a phytochemical study of Strychnos icaja led to the isolation of several alkaloids, including this compound, which can then serve as starting materials for the synthesis of new derivatives. researchgate.net

These methodologies provide a toolbox for chemists to create a diverse range of this compound derivatives for biological evaluation. researchgate.netchemistryviews.orgsioc-journal.cn

Mechanistic Comparative Studies of this compound and its Analogues

Comparative studies of this compound and its synthetic analogues are crucial for elucidating their mechanisms of action and understanding how structural modifications influence their biological effects. These studies often focus on their interactions with specific molecular targets, such as receptors and ion channels, and their impact on cellular signaling pathways.

Differential Receptor/Ion Channel Binding Profiles of this compound Analogues

This compound and its analogues, like other Strychnos alkaloids, are known to interact with various receptors and ion channels. ebi.ac.ukmhmedical.com The binding affinity and selectivity of these compounds for their molecular targets are key determinants of their pharmacological profiles. openaccessjournals.com

Ion Channel Interactions: Research has shown that this compound exhibits inhibitory effects on certain sodium channels, specifically the human Na(v)1.5 channel, with a half-maximum inhibition (IC50) value of 104.6μM. ebi.ac.uk Structure-function analysis suggests that the presence of bulky methoxy groups on the phenyl ring can impact this inhibitory potency. ebi.ac.uk Comparative studies with analogues help to map the specific structural features responsible for these interactions. nih.govnih.gov

Receptor Binding: The binding of alkaloids to receptors, such as G protein-coupled receptors or ligand-gated ion channels, can trigger a cascade of intracellular events. mhmedical.comopenaccessjournals.com The affinity of a ligand for its receptor is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). scielo.br By comparing the binding profiles of this compound and its derivatives across a panel of receptors, researchers can identify analogues with improved selectivity for a particular target. nih.gov For example, studies on related alkaloids have investigated their binding to muscarinic receptors, revealing differences in affinity and selectivity based on their chemical structure. nih.gov

The following table summarizes the inhibitory action of this compound and a related alkaloid on a specific sodium channel:

| Compound | Target | IC50 (μM) |

| Strychnine | Na(v)1.5 channel | 83.1 |

| This compound | Na(v)1.5 channel | 104.6 |

Data sourced from a study on the pharmacological properties of strychnine and its analogs on human Na(v)1.5 channels. ebi.ac.uk

Variances in Cellular Pathway Modulation by this compound Derivatives

Modulation of Signaling Cascades: The binding of an alkaloid to a receptor can initiate a signaling cascade, leading to changes in intracellular second messenger levels, protein phosphorylation, and gene expression. openaccessjournals.com For instance, the activation or inhibition of a G protein-coupled receptor can lead to the modulation of adenylyl cyclase or phospholipase C activity.

Impact on Cellular Processes: The modulation of cellular pathways by this compound derivatives can affect a wide range of cellular processes, including proliferation, apoptosis, and angiogenesis. jbclinpharm.orgpsu.edu For example, some alkaloids from Strychnos nux-vomica have been shown to induce apoptosis in cancer cells through caspase-dependent pathways. jbclinpharm.orgpsu.edu

Differential Effects of Analogues: Structural modifications in this compound analogues can lead to significant differences in their ability to modulate specific cellular pathways. An analogue with a higher affinity for a particular receptor may induce a more potent response, while another analogue with a different substitution pattern might engage a different set of signaling pathways altogether. This highlights the potential to fine-tune the biological activity of these compounds through chemical synthesis.

Further research into the specific cellular pathways affected by this compound and its derivatives will provide a more complete picture of their mechanisms of action and guide the development of new therapeutic agents with improved efficacy and selectivity.

Advanced Research Methodologies and Future Directions in Icajine Studies

Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To fully unravel the biological impact of icajine, a systems-level perspective is essential. Multi-omics strategies, which involve the integrated analysis of various biological molecules, can provide a holistic view of the cellular response to this compound. mdpi.comnih.gov This approach moves beyond a one-target, one-drug paradigm to a more comprehensive network-based understanding. nih.gov

Transcriptomics: The study of the complete set of RNA transcripts, can reveal how this compound alters gene expression. By employing techniques like RNA-sequencing (RNA-Seq), researchers can identify which genes are up- or down-regulated following cellular exposure to this compound. This can provide crucial clues about the signaling pathways and cellular processes modulated by the compound. For instance, a transcriptomic analysis of brain tissue in mice treated with ibogaine, another indole (B1671886) alkaloid, identified significant alterations in genes related to hormonal pathways, synaptogenesis, and apoptotic processes. nih.gov A similar approach for this compound could pinpoint its specific effects on gene networks.

Proteomics: This is the large-scale study of proteins, their structures, and functions. Using methods like mass spectrometry-based proteomics, scientists can quantify changes in the abundance of thousands of proteins in response to this compound. nih.govresearchgate.net This allows for the direct identification of protein targets and the characterization of downstream effects on cellular machinery. An integrated proteomic and metabolomic study on the flavonoid icariin (B1674258) demonstrated its protective effects by identifying key changes in pathways like PI3K-Akt signaling and necroptosis. nih.gov

Metabolomics: The analysis of the complete set of small-molecule metabolites within a biological system, offers a functional readout of the cellular state. frontiersin.orgmdpi.com Techniques such as nuclear magnetic resonance (NMR) spectrometry and mass spectrometry can profile metabolic changes induced by this compound. frontiersin.orguniversiteitleiden.nl A study utilizing ¹H NMR-based metabolomics successfully discriminated between different Strychnos species, including S. icaja, based on their distinct alkaloid and metabolite profiles, identifying this compound as a key discriminating compound. universiteitleiden.nl A targeted metabolomics approach could further elucidate how this compound perturbs specific metabolic pathways, such as amino acid or fatty acid metabolism, which have been shown to be affected by other toxic alkaloids. frontiersin.org

Integrating these omics datasets provides a powerful method for constructing a detailed, multi-layered understanding of this compound's mechanism of action. jci.orgembopress.orgnih.gov For example, combining transcriptomics and metabolomics can link changes in gene expression directly to functional alterations in metabolic pathways, as demonstrated in the study of atisine (B3415921) biosynthesis. nih.govmdpi.comnih.gov

Table 1: Hypothetical Integrated Multi-Omics Study Design for this compound

Multi-Omics Framework

| Omics Layer | Methodology | Biological Question | Potential Findings |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) on treated vs. untreated neuronal cell lines | Which genes and pathways are transcriptionally regulated by this compound? | Identification of this compound-responsive genes; insight into affected signaling cascades (e.g., neurogenesis, apoptosis). |

| Proteomics | Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS) | How does this compound alter the cellular proteome? What are its direct or indirect protein targets? | Quantification of protein expression changes; identification of protein-protein interaction networks modulated by this compound. |

| Metabolomics | LC-MS/MS and ¹H NMR on cell extracts and supernatant | What is the metabolic footprint of this compound's activity? | Discovery of altered metabolic pathways (e.g., energy metabolism, neurotransmitter synthesis); identification of potential biomarkers of exposure. |

| Data Integration | Network analysis, pathway enrichment tools (e.g., MOFA, DIABLO) | How do changes at the gene, protein, and metabolite levels interrelate to produce a cellular response? | Construction of a comprehensive mechanistic model of this compound's action, linking specific gene changes to protein and metabolic outcomes. |

Advanced Imaging Techniques for Spatiotemporal Analysis of this compound Action

Understanding where and when this compound acts within a biological system is critical to deciphering its function. Advanced imaging techniques can visualize the journey of this compound from tissue distribution down to its precise location within a single cell, providing invaluable spatiotemporal context to its mechanism. researchgate.netmdpi.comnih.govnih.gov

At the cellular and subcellular levels, high-resolution microscopy can track the localization of this compound or its molecular targets. nih.gov

Fluorescence Microscopy: By chemically attaching a fluorescent tag to this compound (without disrupting its activity) or by using fluorescently labeled antibodies against its target proteins, techniques like confocal microscopy can map its distribution within cellular compartments.

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for visualization at the nanoscale. This could potentially reveal if this compound localizes to specific subcellular structures, such as synaptic vesicles or mitochondria.

In Vivo Imaging: At the organismal level, modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can provide a non-invasive view of how this compound distributes throughout the body over time. researchgate.netmdpi.com By radiolabeling this compound, PET scans could quantify its accumulation in specific organs, such as the brain, providing a link between its pharmacokinetic profile and its neurological effects.

These imaging approaches can answer key questions about this compound's bioavailability, its ability to cross biological barriers like the blood-brain barrier, and its precise site of action, thereby connecting molecular interactions to physiological outcomes. nih.gov

Artificial Intelligence and Machine Learning Applications in this compound Research

The complexity of biological data generated by modern research necessitates powerful analytical tools. Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research by enabling the prediction of biological activities, identification of targets, and optimization of chemical structures. nih.govcas.orgnih.govmednexus.org

A primary challenge in studying natural products is identifying their specific molecular targets. AI and ML algorithms can accelerate this process significantly. researchgate.net

Target Prediction: By training ML models on large databases of known drug-target interactions (e.g., ChEMBL), it is possible to predict the most likely protein targets for a novel compound like this compound based on its chemical structure. ijcai.orgnih.gov These in silico predictions can generate testable hypotheses, guiding experimental validation and saving considerable time and resources. cas.orgnih.gov

Off-Target Effects: Similarly, these models can predict potential off-target interactions, which are crucial for understanding the complete pharmacological profile of a compound and anticipating potential side effects.

Retrosynthesis Prediction: AI tools, often based on deep learning, can analyze the structure of this compound and propose viable retrosynthetic pathways, breaking the complex molecule down into simpler, commercially available starting materials. nih.gov

Analogue Design: Generative AI models can design novel molecules based on the this compound scaffold. nih.gov These models can be optimized to generate analogues with desired properties, such as increased potency, better selectivity, or improved metabolic stability. This computational approach allows for the rapid in silico screening of thousands of potential analogues before committing to their chemical synthesis and biological testing. nih.govdrugdesign.orgresearchgate.net

Table 2: AI/ML Pipeline in this compound Research

| Phase | AI/ML Tool/Technique | Application to this compound | Expected Outcome |

|---|---|---|---|

| 1. Target Identification | Deep Learning Models, Similarity-based Methods | Predict protein binding partners based on this compound's 2D/3D structure. | A ranked list of probable biological targets for experimental validation. |

| 2. Analogue Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generate novel molecular structures based on the this compound scaffold. | A virtual library of this compound analogues with predicted improvements in activity or properties. |

| 3. Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict the activity, toxicity, and ADME properties of virtual analogues. | Prioritization of the most promising analogues for chemical synthesis. |

| 4. Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient chemical synthesis routes for this compound and its prioritized analogues. | Feasible and optimized laboratory synthesis plans. |

Emerging Methodologies for Natural Product Research Applied to this compound

The field of natural product discovery is continuously evolving, with new methodologies that can be applied to deepen our understanding of this compound. frontiersin.org

Advanced Separation and Elucidation: Innovations in chromatographic techniques and spectroscopic methods (e.g., 2D-NMR, high-resolution mass spectrometry) are crucial for isolating and characterizing minor alkaloids from Strychnos species that may be structurally related to this compound and possess interesting biological activities. nih.gov

Synthetic Biology: Engineering microorganisms (like yeast or E. coli) to produce this compound or its precursors could provide a sustainable and scalable alternative to isolation from plant sources. This involves identifying the biosynthetic genes from S. icaja and introducing them into a microbial host.

Computational Data Mining: The increasing volume of scientific literature and patents can be systematically analyzed using AI-powered tools to uncover hidden connections between compounds, genes, and diseases, potentially identifying new therapeutic applications for this compound. cas.orgresearchgate.net

By embracing these advanced and emerging methodologies, the scientific community can unlock the full potential of this compound, moving from initial discovery towards a comprehensive mechanistic understanding and the rational design of new therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Icajine’s biochemical properties?

- Methodology : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Feasible: Ensure access to purified this compound samples and analytical tools (e.g., HPLC, NMR).

- Novel: Identify gaps in existing literature (e.g., limited data on this compound’s stereochemical stability under varying pH conditions).

- Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. What experimental design principles apply to isolating this compound from natural sources?

- Methodology :

- Use systematic extraction protocols (e.g., Soxhlet extraction, column chromatography) with controls for solvent purity and temperature.

- Validate purity via melting-point analysis and spectral data (e.g., UV-Vis, IR), adhering to IUPAC guidelines for compound characterization .

- Document reproducibility metrics (e.g., yield percentages across trials) to address variability .

Q. How to conduct a rigorous literature review on this compound’s pharmacological potential?

- Methodology :

- Prioritize peer-reviewed journals indexed in PubMed/Scopus, avoiding non-academic sources (e.g., ).

- Use Boolean search terms (e.g., "this compound AND alkaloid AND cytotoxicity") and synthesize findings in a comparative table (e.g., IC₅₀ values across cell lines) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across preclinical studies?

- Methodology :

- Perform meta-analysis with heterogeneity tests (e.g., I² statistic) to assess study variability.

- Evaluate confounding factors (e.g., differences in dosing regimens, solvent carriers) using subgroup analysis .

- Replicate key experiments under standardized conditions, as per ICMJE guidelines for data transparency .

Q. What computational strategies validate this compound’s molecular interactions in silico?

- Methodology :

- Apply docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase inhibitors).

- Cross-validate results with molecular dynamics (MD) simulations to assess stability over time (≥100 ns trajectories) .

- Disclose force-field parameters and software versions for reproducibility .

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

- Methodology :

- Use OECD Guidelines 453 (combined chronic toxicity/carcinogenicity) with appropriate animal models.

- Collect histopathological data at multiple timepoints and analyze via blinded review to reduce bias .

- Include dose-response curves and NOAEL (No Observed Adverse Effect Level) calculations in results .

Data Analysis and Reporting

Q. What statistical methods address variability in this compound’s bioactivity assays?

- Methodology :

- Apply mixed-effects models to account for batch-to-batch variability in compound synthesis.

- Use sensitivity analysis to identify outliers (e.g., Grubbs’ test) and report confidence intervals (95% CI) for key metrics .

Q. How to ensure ethical compliance in this compound-related human trials?

- Methodology :

- Submit protocols to institutional review boards (IRBs) with informed consent templates.

- Adhere to CONSORT guidelines for clinical trial reporting, including randomization details and adverse event tables .

Methodological Pitfalls to Avoid

- Overlooking solvent interactions : this compound’s solubility in DMSO vs. aqueous buffers may skew in vitro results. Always report solvent concentrations .

- Inadequate negative controls : Failure to include vehicle-only groups in cytotoxicity assays can lead to false positives .

- Unvalidated reference standards : Use certified this compound analogs (e.g., from Sigma-Aldrich) for calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.